molecular formula C19H19N3O4S B11009102 Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11009102
M. Wt: 385.4 g/mol
InChI Key: POHAHZRVRMLPRP-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of isoquinoline, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Derivative: The starting material, 1,2-dihydroisoquinoline, undergoes acylation with an appropriate acyl chloride to form the 1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with thioamide and ethyl bromoacetate under basic conditions to form the thiazole ring.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the isoquinoline intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole or ester derivatives.

Scientific Research Applications

Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its isoquinoline and thiazole moieties contribute to its potential as a versatile pharmacophore and synthetic intermediate.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 2-[(1-oxo-2-propan-2-ylisoquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O4S/c1-4-26-18(25)15-10-27-19(20-15)21-16(23)14-9-22(11(2)3)17(24)13-8-6-5-7-12(13)14/h5-11H,4H2,1-3H3,(H,20,21,23)

InChI Key

POHAHZRVRMLPRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C

Origin of Product

United States

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